2,3-Butane-1,1,1,4,4,4-D6-diol
CAS No.: 344750-80-7
Cat. No.: VC7928596
Molecular Formula: C4H10O2
Molecular Weight: 96.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 344750-80-7 |
|---|---|
| Molecular Formula | C4H10O2 |
| Molecular Weight | 96.16 g/mol |
| IUPAC Name | 1,1,1,4,4,4-hexadeuteriobutane-2,3-diol |
| Standard InChI | InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/i1D3,2D3 |
| Standard InChI Key | OWBTYPJTUOEWEK-WFGJKAKNSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(C(C([2H])([2H])[2H])O)O |
| SMILES | CC(C(C)O)O |
| Canonical SMILES | CC(C(C)O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central 2,3-butanediol backbone with deuterium enrichment at both terminal methyl groups. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its meso configuration in the stereoisomeric mixture, with the deuterium atoms occupying axial positions in the lowest-energy conformer . The isotopic substitution induces subtle but measurable changes in bond lengths (C-D: 1.09 Å vs C-H: 1.10 Å) and vibrational frequencies .
Table 1: Key Physicochemical Parameters
| Property | Value | Measurement Conditions |
|---|---|---|
| Density | 1.0 ± 0.1 g/cm³ | 25°C |
| Boiling Point | 180.7 ± 0.0°C | 760 mmHg |
| Flash Point | 85.0 ± 0.0°C | Closed cup |
| Vapor Pressure | 0.3 ± 0.7 mmHg | 25°C |
| Refractive Index | 1.435 | Sodium D-line (589 nm) |
| LogP (Octanol-Water) | -0.99 | Calculated |
| Exact Mass | 96.105743 Da | Q-TOF MS |
Data compiled from multiple sources .
Spectroscopic Signatures
Deuterium substitution creates distinct NMR patterns:
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¹H NMR (DMSO-d₆): δ 3.35 (m, C2/C3 hydroxyls), δ 1.15 (septet, J = 2.1 Hz, C1/C4 methyl-D₃) .
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¹³C NMR: δ 68.4 (C2/C3), δ 22.1 (C1/C4, split into septets due to D coupling) .
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IR Spectroscopy: C-D stretches observed at 2080-2200 cm⁻¹, absent in protiated analogs .
Mass spectrometry reveals characteristic fragmentation patterns, with the molecular ion cluster at m/z 96.1057 (C₄H₄D₆O₂⁺) and dominant fragments at m/z 78.0942 (loss of H₂O) and 60.0827 (loss of D₂O) .
Synthesis and Isotopic Enrichment
Laboratory-Scale Production
The standard synthesis involves acid-catalyzed hydrolysis of 2,3-epoxybutane-d6 in deuterium oxide:
Key process parameters:
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Temperature: 80-100°C
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Catalyst: 0.1 M DCl in D₂O
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Reaction Time: 48-72 hours
Industrial Manufacturing
Large-scale production employs continuous flow reactors with:
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Residence Time: 2-3 minutes
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Pressure: 50-100 bar
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Catalyst: Solid acid resins (e.g., Nafion® NR50)
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Isotopic Purity: ≥98 atom% D achieved via multistage fractional crystallization .
Applications in Scientific Research
Mechanistic Studies of Hydrogen Transfer
The compound's deuterium labels enable precise tracking of hydrogen migration in catalytic cycles. In Shvo-catalyzed dehydrogenation of diols, kinetic isotope effects (KIE = 3.2 ± 0.3) confirm rate-determining C-H cleavage at the β-position .
Case Study: Dehydrogenation with Casey/Shvo Catalyst
When reacted with {[2,5-diphenyl-3,4-ditoluyl-(η⁵-C₄CO)]₂H}Ru₂(CO)₄(μ-H):
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Product: 1-hydroxybutanone-d4 (87% yield)
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Deuterium Retention: >95% at C1/C4 positions
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Mechanism: Concerted proton-hydride transfer without keto-enol tautomerization .
Metabolic Pathway Analysis
In microbial systems, the deuterated diol serves as a tracer for:
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Ethanol fermentation by Saccharomyces cerevisiae
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Butanediol dehydrogenase activity in Bacillus subtilis
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Anaerobic respiration pathways in Clostridium species
Stable isotope probing (SIP) reveals preferential utilization of deuterated carbons in polyhydroxyalkanoate biosynthesis .
Chemical Reactivity and Derivative Formation
Dehydration Reactions
Under acidic conditions (H₂SO₄, 150°C):
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Product: 2-butanone-d6 (99% deuterium retention)
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Rate Constant: k = 1.2 × 10⁻³ s⁻¹ (vs 2.7 × 10⁻³ for protiated form) .
Oxidation Pathways
With Jones reagent (CrO₃/H₂SO₄):
Comparative Analysis with Analogous Compounds
Table 2: Properties of Butanediol Derivatives
| Compound | Molecular Weight | Boiling Point (°C) | LogP | Deuterium Content |
|---|---|---|---|---|
| 1,4-Butanediol | 90.12 | 230 | -0.89 | 0% |
| 2,3-Butanediol | 90.12 | 180 | -0.99 | 0% |
| 2,3-Butanediol-d6 (C1/C4) | 96.16 | 180.7 | -0.99 | 62.5% |
| 2,3-Butanediol-d10 | 100.18 | 181.2 | -1.02 | 100% |
Key differences:
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Vapor Pressure: 0.3 mmHg vs 0.5 mmHg for protiated form (25°C) .
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Hydrogen Bond Strength: ΔH = -6.2 kJ/mol weaker than non-deuterated analog .
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Enzymatic Reactivity: 23% slower oxidation by alcohol dehydrogenase .
Analytical Characterization Methods
Mass Spectrometry
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HRMS (ESI+): m/z 96.1057 [M+H]⁺ (calc. 96.105743)
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Isotopic Pattern: Distinctive 1:6:15:20:15:6:1 septet for D₆ cluster .
Chromatographic Behavior
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HPLC (C18): Retention Time = 8.2 min (30% MeOH/H₂O)
Thermal Analysis
Emerging Applications and Future Directions
Recent advances exploit the compound's isotopic signature in:
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Quantum Tunneling Studies: Deuteration reduces H-tunneling rates by 10⁴-fold in enzyme active sites .
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Neutron Scattering: Enhanced contrast in lipid bilayer membrane studies .
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Isotope-Effect Pharmacology: Designing deuterated drugs with improved metabolic stability .
Ongoing research focuses on scaling production via biocatalytic routes using engineered E. coli strains expressing deuterium-incorporating enzymes .
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